molecular formula C25H24F3IN6O3 B1214370 Icyp-diazirine CAS No. 85559-48-4

Icyp-diazirine

Cat. No. B1214370
CAS RN: 85559-48-4
M. Wt: 638.4 g/mol
InChI Key: GJONGNKORQSJSA-FRTDBYGKSA-N
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Description

Icyp-diazirine is a type of diazirine . Diazirines are a class of organic molecules consisting of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . They can serve as precursors for carbenes .


Synthesis Analysis

Diazirines can be synthesized from ketones . The process involves conversion of the ketone with the desired substituents to diaziridines, which are then subsequently oxidized to form the desired diazirines . Diaziridines can be prepared from ketones by oximation, followed by tosylation (or mesylation), and then finally by treatment with ammonia .


Molecular Structure Analysis

Diazirines have a unique molecular structure that consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . This structure allows them to serve as precursors for carbenes .


Chemical Reactions Analysis

Diazirine reagents allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond .


Physical And Chemical Properties Analysis

Diazirines are stable to commonly used synthetic reaction conditions, including strong Brønsted and Lewis acids . Many diazirine-containing molecules are thermally stable . When desired, diazirines can be readily activated using light (ca. 350-365 nm), or heat (typically 110-130°C) .

Scientific Research Applications

Photoaffinity Probes for Beta-Adrenergic Receptors

ICYP-diazirine has been utilized as a photoaffinity probe for beta-adrenergic receptors. A study by Burgermeister et al. (1983) synthesized a radioiodinated iodocyanopindolol derivative with a diazirine group, which binds with high affinity to beta-receptors. This derivative was used to covalently incorporate into a protein with a beta-adrenergic binding site, providing insights into receptor structure and function (Burgermeister et al., 1983).

Mapping Catecholamine Binding Domain

Wong et al. (1988) used ICYP-diazirine to map the catecholamine binding domain of the turkey erythrocyte beta-adrenergic receptor. The study identified specific labeling sites on the receptor, contributing to our understanding of receptor-ligand interactions and receptor structure (Wong et al., 1988).

Synthesis and Application of Diazirine-Based Photoaffinity Probes

Hill and Robertson (2018) reviewed the synthesis and applications of diazirine-based photoaffinity probes, including ICYP-diazirine. These probes are crucial for identifying target proteins and mapping ligand interactions, playing a significant role in drug discovery and biochemical research (Hill & Robertson, 2018).

Labeling Topoisomerase II with Diazirine-Based Probes

Chee et al. (2010) synthesized a diazirine-based photoaffinity etoposide analog for labeling topoisomerase II. This study demonstrated the potential of diazirine-based probes in identifying binding sites on crucial enzymes like topoisomerase II, which is significant in cancer research (Chee et al., 2010).

Exploration of Diazirine and Diazo Compound Isomerization

Korneev (2011) explored the isomerization between diazo compounds and diazirines, which has implications for the use and understanding of ICYP-diazirine in research. This study contributes to the fundamental knowledge of these compounds' chemistry, impacting their application in scientific research (Korneev, 2011).

Labeling Preferences of Diazirines with Protein Biomolecules

West et al. (2020) investigated the labeling preferences of diazirines, including alkyl and aryl diazirines, with protein biomolecules. This research is essential for understanding how ICYP-diazirine and similar compounds interact with proteins, influencing their use in PAL and other biochemical applications (West et al., 2020).

Safety And Hazards

While specific safety and hazard information for Icyp-diazirine was not found, it’s important to handle all chemicals with care and follow safety protocols. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

The use of diazirines in various applications is expected to grow due to their unique properties . For example, their ability to vary the activation energy and activation temperature through the rational manipulation of electronic properties could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .

properties

IUPAC Name

N-[2-[[3-[(2-cyano-3-(125I)iodanyl-1H-indol-4-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3IN6O3/c1-23(2,13-31-22(37)14-6-8-15(9-7-14)24(34-35-24)25(26,27)28)32-11-16(36)12-38-19-5-3-4-17-20(19)21(29)18(10-30)33-17/h3-9,16,32-33,36H,11-13H2,1-2H3,(H,31,37)/i29-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJONGNKORQSJSA-FRTDBYGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)[125I])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3IN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006117
Record name N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icyp-diazirine

CAS RN

85559-48-4
Record name Benzamide, N-[2-[[3-[[2-cyano-3-(iodo-125I)-1H-indol-4-yl]oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85559-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(3-Trifluoromethyldiazirino)benzoyl)-3,3-dimethyl-6-hydroxy-7-(2-cyano-3-iodoindol-4-yloxy)-1,4-diazaheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
W Burgermeister, M Nassal, T Wieland… - … et Biophysica Acta (BBA …, 1983 - Elsevier
… [125I]ICYP-diazirine was separated by paper chromatography from excess CYP-diazirine using 0.1 M ammonium formiate (pH 7.5), 0.01% phenol in water/methanol (7:3, v/v). With this …
Number of citations: 62 www.sciencedirect.com
T Friedrich, G Burckhardt - Biochemical and biophysical research …, 1988 - Elsevier
… Both, [125I]ICYP-diazirine and [3H]PrBCM, label the renal Na… band as compared to [125I]ICYP-diazirine (not shown) and [3H]… Thereby, [125I]ICYP-diazirine and [3H]PrBCM should prove …
Number of citations: 15 www.sciencedirect.com
EM Parker, K Kameyama, T Higashijima… - Journal of Biological …, 1991 - Elsevier
… a separate ICYP-diazirine-la- … ICYP-diazirine-labeled receptor or the silver stained, purified receptor (see below). The lower major band, which could not be labeled with ICYP-diazirine (…
Number of citations: 404 www.sciencedirect.com
EM Parker, EM Ross - Journal of Biological Chemistry, 1991 - ASBMB
… Photoaffinity Labeling of the @-Adrenergic Receptor-Receptors in membrane fractions were photoaffinity labeled with (&)-["'II]ICYPdiazirine exactly as described previously (20). …
Number of citations: 99 www.jbc.org
C Tang, J Yang, MS Liu - Biochimica et Biophysica Acta (BBA)-Molecular …, 1998 - Elsevier
… using [ 125 I]ICYP diazirine in the plasma membranes and the … The covalent incorporation of [ 125 I]ICYP diazirine into 64 kDa … These data using [ 125 I]ICYP diazirine as a photoaffinity …
Number of citations: 9 www.sciencedirect.com
B Bertin, M Freissmuth, R Jockers… - Proceedings of the …, 1994 - National Acad Sciences
… studies and 32AR radiolabeling experiments showed that S49 /32AR-Gsa cells expressed a protein of 110 kDa, capable of labeling by the /32AR photoactivable ligand ICYP-diazirine …
Number of citations: 153 www.pnas.org
TP Loisel, H Ansanay, S St-Onge, B Gay… - Nature …, 1997 - nature.com
… Photoaffinity labeling experiments with the photoactive antagonist ["l]ICYP-diazirine, confirmed that only these 46–50 kDa molecular weight species could bind to the ligand (Fig. 5B). …
Number of citations: 99 www.nature.com
P Cervantes-Olivier, C Delavier-Klutchko… - Biochemical …, 1988 - portlandpress.com
… Indeed the carbohydrate moiety does not seem to be involved in the binding activity of the fi2-adrenergic receptor since we observed that ['25I]ICYP-diazirinereceptor complex (from …
Number of citations: 46 portlandpress.com
V Ravet, N Blin, JL Guillaume, F Petitjean… - Journal of receptor …, 1993 - Taylor & Francis
… A membrane fraction was treated with [1251]-ICYP diazirine and analysed following SDS-PAGE and autoradiography. Radiolabel was specifically incorporated into Sf9 cell membranes, …
Number of citations: 8 www.tandfonline.com
T Sugasawa, G Lenzen, S Simon, J Hidaka, A Cahen… - Gene, 2001 - Elsevier
… Solubilized rat colon membranes were photoaffinity-labeled with 1.5 nM [ 125 I]ICYP-diazirine and immunoprecipitated using 1:200 diluted preimmune serum (lane 1) or 10 μg anti-…
Number of citations: 27 www.sciencedirect.com

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